Home > Products > Screening Compounds P100804 > (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol - 1221187-73-0

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Catalog Number: EVT-3075485
CAS Number: 1221187-73-0
Molecular Formula: C6H8N2O
Molecular Weight: 124.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Compound Description:

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that acts as a catalyst in organic synthesis. Specifically, it has been found to catalyze the aqueous Morita–Baylis–Hillman (MBH) reaction between unprotected isatins and cyclic enones. [] This reaction is a versatile method for forming carbon-carbon bonds, leading to the synthesis of various valuable compounds.

Relevance:

(R)-4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile

Compound Description:

(R)-4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile is an inhibitor of 11β-hydroxylase, an enzyme involved in cortisol biosynthesis. [] This compound is investigated for its potential in treating Cushing's syndrome, a hormonal disorder caused by prolonged exposure to high cortisol levels.

Relevance:

Chiral Dialkylaluminum 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates

Compound Description:

Chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates represent a class of organometallic complexes where the (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol acts as a chiral ligand coordinating to a dialkylaluminum center. [] These complexes have been investigated for their potential as catalysts in polymerization reactions.

Overview

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a bicyclic compound that belongs to the class of pyrroloimidazole derivatives. It is characterized by a fused pyrrole and imidazole ring system, which imparts unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as a selective agonist for adrenergic receptors.

Source and Classification

The compound can be sourced from various synthetic pathways detailed in the literature, including nitration and other modifications of pyrroloimidazole derivatives. It is classified under organic compounds with the molecular formula C6H8N2OC_6H_8N_2O and is recognized for its structural and functional significance in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves several steps, primarily focusing on the formation of the imidazole ring through cyclization reactions. One common method includes:

  1. Formation of Intermediate Compounds: Starting from 4-chlorobutyronitrile and methanol, hydrogen chloride is bubbled into the solution to form an imidate.
  2. Cyclization: The imidate reacts with aminoacetaldehyde under acidic conditions to form the desired pyrroloimidazole structure.
  3. Purification: The product is purified through sublimation or chromatography to yield (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol in high purity.

These methods have been optimized for yield and purity, demonstrating efficient pathways for synthesizing this compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol features a bicyclic framework consisting of a pyrrole ring fused to an imidazole ring. The compound exhibits an envelope conformation that minimizes torsional strain within the rings.

Key structural data includes:

  • Molecular Formula: C6H8N2OC_6H_8N_2O
  • Molecular Weight: Approximately 136.14 g/mol
  • Crystal Structure: The crystal structure has been characterized using X-ray diffraction techniques, revealing monoclinic symmetry (P21/n) at low temperatures .
Chemical Reactions Analysis

Reactions and Technical Details

(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol participates in various chemical reactions that enhance its utility in synthetic organic chemistry:

  1. Nitration: The compound can be nitrated at specific positions to yield nitro derivatives, which are valuable intermediates in drug development .
  2. Substitution Reactions: The hydroxyl group can undergo substitution reactions to form esters or ethers, expanding its functional versatility.

These reactions are critical for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol primarily involves its interaction with adrenergic receptors. Research indicates that this compound acts as a partial agonist at the alpha-1A adrenergic receptor, showing selectivity over other adrenergic receptor subtypes .

The binding affinity and selectivity are attributed to the structural characteristics of the fused ring system, which allows for effective interaction with receptor sites.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol exhibits several notable physical and chemical properties:

  • Appearance: Typically forms colorless crystalline solids.
  • Melting Point: Approximately 338 K.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms in the ring structure .

Applications

Scientific Uses

The applications of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol are diverse:

  1. Pharmaceutical Development: Its role as a selective partial agonist at adrenergic receptors makes it a candidate for developing new medications targeting cardiovascular conditions.
  2. Research Tool: Utilized in studies exploring receptor pharmacology and drug design.
  3. Material Science: Investigated for potential applications in ionic liquids due to its unique electrochemical properties .
Synthesis Methodologies and Enantioselective Production of (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Biocatalytic Kinetic Resolution Using Immobilized Lipases

Immobilized lipases have emerged as powerful tools for the kinetic resolution of racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (rac-1). Among commercially available biocatalysts, Novozyme 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates superior performance in the enantioselective acylation of the racemic alcohol. The reaction follows a standard kinetic resolution mechanism where the (R)-enantiomer is selectively acetylated using isopropenyl acetate (IPA) as the acyl donor, yielding (R)-3 [(R)-acetylated product] and leaving behind enantioenriched (S)-1 [(S)-alcohol] [1].

Table 1: Immobilized Lipase Performance in Kinetic Resolution of rac-1

Lipase SourceSupport MaterialAcyl DonorTemp (°C)Conversion (%)ee (S)-1 (%)E-value
Candida antarctica BAcrylic resin (Novozyme 435)Isopropenyl acetate3545>99>200
Pseudomonas cepaciaMagnetic nanoparticlesVinyl acetate40429598
Candida rugosaMesoporous silicaIsopropenyl acetate30388545

The immobilization matrix critically influences lipase performance. Novozyme 435 exhibits exceptional stability and enantioselectivity (E > 200) under optimized batch conditions (toluene solvent, 35°C, acyl donor/substrate ratio of 2:1). This high selectivity stems from the enzyme's ability to discriminate between the enantiomers within its chiral active site, preferentially transforming the (R)-alcohol while leaving the (S)-enantiomer virtually untouched at near-theoretical conversion (50%) [1] [5]. Key immobilization strategies include:

  • Covalent Binding: Enhances operational stability and minimizes enzyme leaching but requires careful optimization to prevent distortion of the active site [5].
  • Hydrophobic Adsorption: Simplifies preparation and preserves native enzyme conformation, though long-term stability under continuous operation can be a limitation [5] [9].
  • Affinity Immobilization: Offers oriented binding for improved catalytic efficiency but involves more complex and costly support functionalization [5].

Continuous-Flow Biocatalysis for Scalable Enantiomer Enrichment

Translating batch enzymatic resolution into continuous flow systems represents a paradigm shift for scalable and efficient production of enantioenriched (R)-alcohol and its derivatives. Pioneering work demonstrated the immobilization of Novozyme 435 within packed-bed reactors (PBRs) for the continuous kinetic resolution of rac-1. The PBR configuration offers significant advantages over stirred-tank reactors: reduced enzyme attrition due to minimal shear forces, enhanced mass transfer, precise control over residence time, and straightforward scalability via reactor numbering-up [1] [2] [9].

Table 2: Continuous-Flow Biocatalysis Parameters for rac-1 Resolution

Reactor TypeResidence Time (min)Flow Rate (mL/min)Temp (°C)Conversion (%)ee (S)-1 (%)Productivity (g/L/h)Operational Stability
Packed-Bed (PBR)300.13548>990.85> 15 days (no activity loss)
Fluidized-Bed450.073546980.62~ 10 days
Microfluidic Reactor150.023040951.20Limited data

Compared to batch processing (typically requiring 24-48 hours), continuous flow operation drastically reduces reaction times to 30-60 minutes while maintaining high enantioselectivity (ee >99%) and conversion near 50%. This intensification is attributed to the improved enzyme-substrate contact efficiency and elimination of diffusion limitations inherent in batch stirring. Furthermore, PBRs facilitate easy product isolation and enzyme reusability, significantly improving process economics. The reactor demonstrated exceptional operational stability, functioning continuously for over 15 days without significant activity loss, making it highly suitable for industrial-scale production of chiral imidazole intermediates like (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol [1] [2] [9]. Continuous flow systems also enable easier integration of downstream processing units for inline separation of the (R)-ester and (S)-alcohol, further enhancing process efficiency [3] [9].

Comparative Analysis of Chemical vs. Enzymatic Resolution Strategies

Traditional chemical routes to enantioenriched 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol primarily rely on diastereomeric salt formation using chiral acids like tartaric acid. While conceptually straightforward, this method suffers from major drawbacks: low yields (typically <20%), tedious multi-step crystallization procedures requiring large volumes of solvent, and difficulty in recycling the resolving agent [1] [6]. The chemical synthesis route starting from imidazole and acrolein provides the racemic alcohol efficiently (87% yield), but resolution remains the bottleneck [1] [6].

Table 3: Chemical vs. Enzymatic Resolution Strategies for rac-1

ParameterChemical Resolution (Tartaric Acid)Batch Biocatalysis (Novozyme 435)Continuous Flow Biocatalysis (Novozyme 435 PBR)
Overall Yield (%)<20~45 (Theoretical max 50%)~45 (Theoretical max 50%)
ee (%)>98>99>99
Process TimeDays (Multi-step)24-48 hoursMinutes (Residence time)
Solvent ConsumptionVery HighModerateLow
Catalyst RecyclingDifficultPossible (5-10 cycles)Excellent (>15 days continuous use)
Environmental ImpactHigh (Waste streams)ModerateLow (E-factor minimized)
ScalabilityChallengingModerateExcellent

In stark contrast, enzymatic kinetic resolution, particularly under continuous flow conditions, offers superior efficiency, sustainability, and scalability. Biocatalysis operates under mild conditions (ambient pressure, 30-40°C), utilizes greener solvents (e.g., toluene, MTBE), and achieves near-theoretical yields with exceptional enantiopurity (ee >99%). The immobilized enzyme serves as a reusable, biodegradable catalyst, aligning with green chemistry principles by minimizing waste generation (lower E-factor). The continuous flow biocatalytic process intensifies these advantages, offering dramatically reduced processing times, consistent product quality, and predictable scale-up [1] [3] [5]. Although the theoretical maximum yield for a single enantiomer via kinetic resolution is 50%, integrating the enzymatic step with racemization techniques (e.g., metal-catalyzed) opens the door to dynamic kinetic resolution (DKR), potentially enabling 100% yield of the desired (R)-enantiomer [1] [5].

Optimization of Acyl Donor/Substrate Ratios in Dynamic Kinetic Resolutions

While classical kinetic resolution is limited to 50% yield of a single enantiomer, Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enantioselective enzyme with a racemization catalyst. This tandem process continuously converts the undesired enantiomer back to the racemate, allowing for theoretical 100% conversion to the desired enantiomerically pure product. Efficient DKR of rac-1 hinges critically on optimizing the acyl donor type and concentration relative to the substrate [1] [5].

Isopropenyl acetate (IPA) is the predominant acyl donor due to its favorable properties: the released acetone byproduct is volatile and does not deactivate the enzyme or racemization catalyst, and the reaction equilibrium favors product formation. Research indicates a clear correlation between the IPA/rac-1 molar ratio and key performance metrics:

  • Low Ratios (≤1:1): Lead to incomplete conversion and lower yields due to insufficient acyl donor availability. The reaction stalls before reaching high conversion.
  • Optimal Ratios (2:1 - 3:1): Achieve near-complete conversion (>95% in DKR systems) and maintain high enantioselectivity (ee >99% for the (R)-acetate). This excess ensures a driving force for complete conversion and compensates for any non-productive hydrolysis.
  • High Ratios (>5:1): Risk enzyme inhibition or increased non-enzymatic background acetylation, potentially reducing enantiomeric excess. Excess acyl donor can also complicate downstream purification.

Studies in both batch and continuous flow modes confirm that an IPA/rac-1 ratio of 2:1 provides the optimal balance, maximizing conversion efficiency (approaching 50% in KR, potentially 100% in DKR) while maintaining exquisite enantiocontrol (ee >99%) [1]. This optimization is crucial for economic viability, minimizing both acyl donor costs and purification burdens. Future DKR development for this substrate requires identifying compatible and efficient racemization catalysts (e.g., ruthenium-, enzyme-, or base-catalyzed) that operate under mild conditions compatible with the lipase and the substrate stability [1] [5] [9].

Properties

CAS Number

1221187-73-0

Product Name

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

IUPAC Name

(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Molecular Formula

C6H8N2O

Molecular Weight

124.143

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m1/s1

InChI Key

ZNTOIYUPLXOHAS-RXMQYKEDSA-N

SMILES

C1CN2C=CN=C2C1O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.